![molecular formula C12H14FNO B1471238 (1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide CAS No. 167073-06-5](/img/no-structure.png)

(1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

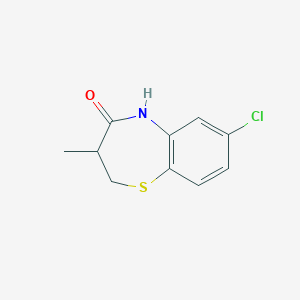

“(1R,2S)-2-(2-fluorophenyl)-N-[(1R)-1-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]cyclopropane-1-carboxamide” contains a total of 59 bonds; 31 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 three-membered ring, 3 six-membered rings, 1 secondary amide (aliphatic), and 1 tertiary amine (aliphatic) .

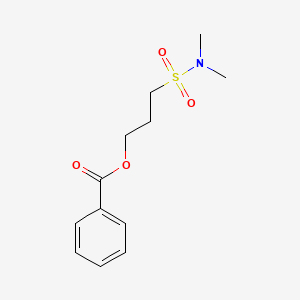

Synthesis Analysis

The asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester was achieved using a newly isolated Sphingomonas aquatilis . Another method involves the alkylation/cyclization of a newly designed axially chiral Ni (II) complex of glycine Schiff base .

Molecular Structure Analysis

The molecule contains a total of 59 bonds, including 31 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 three-membered ring, 3 six-membered rings, 1 secondary amide (aliphatic), and 1 tertiary amine (aliphatic) .

Chemical Reactions Analysis

The stereoselectivity of reductive amination of ®-1-hydroxy-1-phenylpropan-2-one by methylamine was studied. From the four isomers possible, only two are produced by this reaction. These are marked as (−)-(1R,2S)-ephedrine (desired product) and (+)-(1S,2R)-ephedrine .

Applications De Recherche Scientifique

Metabotropic Glutamate Receptor Antagonism

The compound (1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide has been investigated for its potential role as a metabotropic glutamate receptor (mGluR) antagonist. Studies in rodents have shown that selective allosteric antagonism of mGluR1 can lead to antipsychotic-like effects without impairing motor functions, suggesting a potential application in the treatment of psychiatric disorders such as schizophrenia. This is supported by the observation that FTIDC, a potent and selective mGluR1 allosteric antagonist, reduces stress-induced behaviors and has analgesic effects in certain models, indicating the involvement of postsynaptic mGluR1 in stress-related responses and pain modulation (Satow et al., 2008).

Radiotracer Development for Neuroimaging

Research on fluorine substitution in biogenic amines has led to the development of fluorine-18 labeled beta-fluorophenylalkylamines, which have potential applications as radiotracers for in vivo imaging. Stereospecific syntheses of model compounds like (1R,2S)-1-[18F]fluoro-1-deoxyephedrine ([18F]FDE) have been achieved, demonstrating good stability and significant brain uptake in animal models. This suggests a strategy for chiral radiolabeling of biologically important phenethanolamines and catecholamines, which could be utilized in PET imaging to study various neurological and psychiatric conditions (Van Dort et al., 1995).

Orexin Receptor Mechanisms in Binge Eating

The role of orexin receptors in compulsive food consumption has been explored, with findings indicating that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component. GSK1059865, a selective OX1R antagonist, has been evaluated in a binge eating model in rats, showing that it selectively reduces binge eating for highly palatable food without affecting standard food pellet intake. This suggests a major role of OX1R mechanisms in binge eating, opening new avenues for therapeutic interventions (Piccoli et al., 2012).

Mécanisme D'action

Target of Action

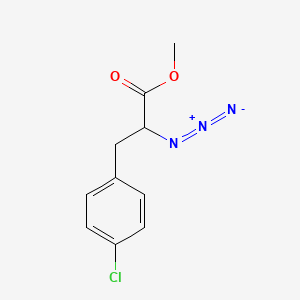

It is known to be an intermediate in the synthesis of ticagrelor , a platelet aggregation inhibitor .

Mode of Action

As an intermediate in the synthesis of Ticagrelor, it contributes to the overall mechanism of action of Ticagrelor, which inhibits platelet aggregation .

Biochemical Pathways

As an intermediate in the synthesis of ticagrelor, it contributes to the overall effect of ticagrelor on the biochemical pathways involved in platelet aggregation .

Pharmacokinetics

As an intermediate in the synthesis of Ticagrelor, it contributes to the overall pharmacokinetic properties of Ticagrelor .

Result of Action

As an intermediate in the synthesis of Ticagrelor, it contributes to the overall effects of Ticagrelor, which include the inhibition of platelet aggregation .

Action Environment

As an intermediate in the synthesis of ticagrelor, it contributes to the overall response of ticagrelor to environmental factors .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Benzyl cyanide", "Benzyl bromide", "Sodium hydride", "Cyclopropane carboxylic acid", "Fluorine gas", "N,N-Dimethylformamide", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Benzyl cyanide is reacted with sodium hydride in the presence of N,N-Dimethylformamide to form (1R)-1-phenylethyl cyanide.", "Step 2: (1R)-1-phenylethyl cyanide is reacted with cyclopropane carboxylic acid in the presence of sodium hydride to form (1R)-2-cyanocyclopropanecarboxylic acid.", "Step 3: (1R)-2-cyanocyclopropanecarboxylic acid is reacted with benzyl bromide in the presence of sodium hydride to form (1R)-2-benzylcyclopropanecarboxylic acid.", "Step 4: (1R)-2-benzylcyclopropanecarboxylic acid is reacted with fluorine gas in the presence of diethyl ether to form (1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxylic acid.", "Step 5: (1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxylic acid is reacted with methanol and hydrochloric acid to form (1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide.", "Step 6: The product is purified by recrystallization from a mixture of water and methanol, followed by washing with sodium bicarbonate and drying over sodium chloride." ] } | |

| 167073-06-5 | |

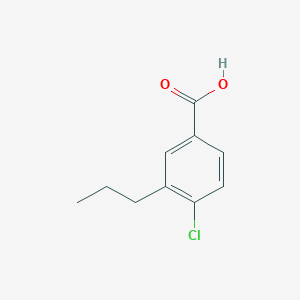

Formule moléculaire |

C12H14FNO |

Poids moléculaire |

207.24 g/mol |

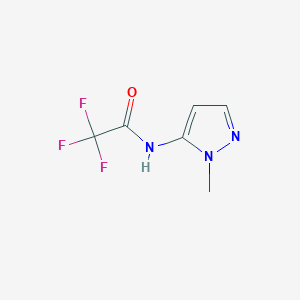

Nom IUPAC |

(1R,2S)-2-fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide |

InChI |

InChI=1S/C12H14FNO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15)/t8-,10+,11+/m1/s1 |

Clé InChI |

XWUIVRLWEGBPDB-MIMYLULJSA-N |

SMILES isomérique |

C[C@H](C1=CC=CC=C1)NC(=O)[C@H]2C[C@@H]2F |

SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CC2F |

SMILES canonique |

CC(C1=CC=CC=C1)NC(=O)C2CC2F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate](/img/structure/B1471157.png)

![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1471167.png)

![3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride](/img/structure/B1471171.png)

![Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1471172.png)

![[5-(2-Methoxyethoxy)piperidin-3-yl]methanol](/img/structure/B1471173.png)